METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by a methoxy group at position 6, a methyl ester at position 2, and a 4-ethenylphenoxymethyl substituent at position 4 of the quinoline core. This compound is structurally distinct due to its hybrid aromatic and aliphatic functionalities, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)13-26-20-12-19(21(23)25-3)22-18-10-9-16(24-2)11-17(18)20/h4-12H,1,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRFAKVIAOSSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)C=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethenylphenol with methyl 6-methoxyquinoline-2-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The phenyl and quinoline rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinoline derivatives and polymers, focusing on substituent effects, synthesis routes, and applications.
Substituent Effects on Quinoline Derivatives
Quinoline derivatives are often modified at positions 2, 4, and 6 to tune their electronic and steric properties. Key analogs include:
Key Observations :
- Electron-Donating Groups : The methoxy groups in the target compound and 4l enhance solubility in organic solvents compared to halogenated analogs like 4k, which exhibit higher melting points due to stronger intermolecular forces .
Regulatory and Environmental Considerations
The ethenyl group in the target compound may raise concerns about biodegradability, akin to acrylate polymers listed in the 2023 newsletter .
Biological Activity
Methyl 4-[(4-ethenylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 313.35 g/mol
The compound features a quinoline backbone that is modified with methoxy and carboxylate functional groups, which are crucial for its biological activity.
Biological Activity Overview
Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities:
- Antimicrobial Activity : Many quinoline derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics. Studies have shown that modifications in the quinoline structure can enhance antibacterial and antifungal activities.
- Anticancer Properties : Quinoline compounds have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives may act as inhibitors of key enzymes involved in metabolic pathways, disrupting cellular processes in pathogens or cancer cells.
- DNA Interaction : The planar structure of quinolines allows them to intercalate into DNA, leading to the inhibition of replication and transcription in target cells.
Antimicrobial Activity
A study conducted by Morimoto et al. (1991) demonstrated that certain quinoline derivatives exhibited potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the quinoline nucleus significantly influenced antimicrobial potency.
Anticancer Potential
Research published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of various quinolone derivatives. The findings indicated that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways (Markees et al., 1970).
Anti-inflammatory Effects
In a recent investigation into anti-inflammatory agents, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases (Campbell et al., 1997).
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | Morimoto et al., 1991 |
| Anticancer | Moderate | Markees et al., 1970 |
| Anti-inflammatory | Significant | Campbell et al., 1997 |
Q & A
Basic: What are the recommended synthetic routes for preparing METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE?
Methodological Answer:
The synthesis of quinoline derivatives typically involves condensation reactions with substituted aromatic precursors. For example, similar compounds are synthesized by reacting substituted phenoxy or amino groups with halogenated intermediates under controlled conditions . Key steps include:
- Substituent introduction : Use of phthalimido-bromo-alkane intermediates to introduce aminoalkyl groups at specific positions .
- Esterification : Methoxy and ethenylphenyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using BF₃·Et₂O as a catalyst) .
- Optimization : Reaction temperature (60–100°C) and solvent polarity (DMF or THF) critically influence yield and regioselectivity .
Basic: How can the structural features of this compound be characterized experimentally?
Methodological Answer:
Structural elucidation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy, ethenylphenyl, and ester functionalities. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
- X-ray crystallography : Resolve steric effects of the ethenylphenyl group and confirm quinoline ring planarity (e.g., dihedral angles <10° between aromatic systems) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~393 g/mol) and fragmentation patterns .
Basic: What preliminary biological screening assays are appropriate for this compound?
Methodological Answer:
Initial screening should prioritize:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced: How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
Follow the framework from Project INCHEMBIOL :
- Environmental partitioning : Measure logP (octanol-water) to predict bioavailability. Quinoline derivatives often have logP >3, indicating bioaccumulation potential.
- Degradation studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis exposure) to identify breakdown products. Methoxy groups may slow degradation .
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
Advanced: How do substituent modifications (e.g., methoxy vs. ethenylphenyl) influence its bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic comparisons:
- Methoxy group : Enhances solubility and electron density on the quinoline ring, improving DNA intercalation (e.g., IC₅₀ reduction by 40% in analogs) .
- Ethenylphenyl group : Introduces steric bulk, potentially reducing membrane permeability but increasing target specificity (e.g., 2-fold selectivity for cancer vs. normal cells) .
- Methyl ester : Hydrolysis to carboxylic acid in vivo may alter pharmacokinetics (e.g., plasma half-life differences in rat models) .
Advanced: What experimental strategies are used to study its interactions with biological targets?
Methodological Answer:
- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) to calculate binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II). Methoxy groups often form hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for receptor-ligand interactions .
Advanced: How can analytical methods be optimized for detecting this compound in complex matrices?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% formic acid). Retention time ~12–14 min .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to recover >85% from biological fluids .
- Validation : Assess LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and matrix effects (e.g., ion suppression in plasma) per ICH guidelines .
Advanced: What strategies mitigate regioselectivity challenges during synthesis?
Methodological Answer:
- Directing groups : Install temporary protecting groups (e.g., acetyl) on the quinoline ring to guide methoxy or ethenylphenyl substitution .
- Metal catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling of the ethenylphenyl group at C-4 .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield (15–20%) by enhancing thermal control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
